2-Biphenylbenzoxazole
Overview
Description
2-Biphenylbenzoxazole is a chemical compound with the molecular formula C19H13NO . It is used for research and development purposes .
Synthesis Analysis
Benzoxazole derivatives, including this compound, can be synthesized using 2-aminophenol as a precursor . The synthetic methodologies involve the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 271.313 Da .Scientific Research Applications
Antitumor Properties : Novel 2-(4-aminophenyl)benzothiazoles, structurally related to 2-Biphenylbenzoxazole, exhibit potent antitumor properties. They induce and are biotransformed by cytochrome P450 1A1, leading to active metabolites. These compounds show promise in treating breast and ovarian cancers (Bradshaw et al., 2002).
Antihypertensive Effects : N-(biphenylylmethyl)imidazoles, related to the biphenyl structure of this compound, have been found to be potent, orally active antihypertensives. These compounds show significant activity in lowering blood pressure (Carini et al., 1991).
Corrosion Inhibition : Benzimidazole derivatives, related to this compound, have been studied for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) suggests their effectiveness in this application (Obot & Obi-Egbedi, 2010).
Diagnostic/Therapeutic Activity : Substituted 2-arylbenzothiazoles, similar to this compound, have diagnostic and therapeutic potential, particularly in the non-invasive diagnosis of Alzheimer's disease and as antitumor agents (Weekes & Westwell, 2009).
Environmental Health Impact : The study of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls, related to the biphenyl component of this compound, reveals their impact on human and environmental health, emphasizing the toxic equivalency factor (TEF) concept (Ahlborg et al., 1992).
Synthesis in High-Temperature Water : Research on benzimidazoles, related to this compound, explores their synthesis in high-temperature water, offering insights into green chemistry and solvent effects (Dudd et al., 2003).
Metabolic Formation and Biological Properties : The metabolic formation and biological properties of antitumor 2-(4-aminophenyl)benzothiazoles have been investigated, highlighting their selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).
Phenyl Isocyanide Coordination Chemistry : The coordination chemistry of β-functional phenyl isocyanides, related to this compound, has been reviewed, emphasizing research on 2-hydroxyphenyl isocyanide derivatives (Tamm & Hahn, 1999).
Topoisomerase I Inhibition and Cytotoxicity : Substituted 2,5'-Bi-1H-benzimidazoles have been synthesized and evaluated for their topoisomerase I inhibitory activity and cytotoxicity, relevant to cancer research (Kim et al., 1996).
Thermochemical and Conformational Study : A thermochemical and conformational study of optical active phenylbenzazole derivatives, including 2-phenylbenzoxazole, provides insights into their energetic properties and molecular structures (Silva et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(4-phenylphenyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCMQKNWEVYOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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